Home > Products > Screening Compounds P32241 > 4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione - 309265-60-9

4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Catalog Number: EVT-2499185
CAS Number: 309265-60-9
Molecular Formula: C14H15NS3
Molecular Weight: 293.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4,5-Dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thiones

Compound Description: This class of compounds serves as the core structure for a variety of derivatives investigated for their protein kinase inhibitory activity []. These derivatives often feature modifications at the 1, 2, 4, and 5 positions of the [, ]dithiolo[3,4-c]quinoline scaffold.

Relevance: This class of compounds shares the fundamental tricyclic [, ]dithiolo[3,4-c]quinoline-1-thione structure with 4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione. Variations within this class typically involve substitutions on the core structure, making them close structural analogs.

5-Alkyl-8-(carbonothioyl)-4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thiones

Compound Description: This group of compounds represents a specific subset of [, ]dithiolo[3,4-c]quinoline-1-thione derivatives characterized by an alkyl group at the 5-position and a carbonothioyl group at the 8-position [].

Relevance: These compounds share the core [, ]dithiolo[3,4-c]quinoline-1-thione structure with 4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione. The presence of specific substituents at the 5 and 8 positions highlights the structural modifications explored within this chemical class.

Compound Description: These compounds are synthesized through a multicomponent reaction involving hydroquinoline-6-carbaldehydes, cyclic secondary amines, and elemental sulfur [].

Relevance: While not directly containing the [, ]dithiolo[3,4-c]quinoline-1-thione moiety, these compounds are considered related due to their shared synthetic origin and the presence of the hydroquinoline fragment, which is a key structural component of 4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione.

4,4-dimethyl-4,5-dihydro-1,2-dithiolo-[3,4-c]quinoline-1-thiones reacting with acetylenic dipolarophiles

Compound Description: This refers to a class of reactions where 4,4-dimethyl-4,5-dihydro-1,2-dithiolo-[3,4-c]quinoline-1-thiones act as dienes in 1,3-dipolar cycloadditions with various acetylenic dipolarophiles [, , ]. These reactions lead to the formation of novel heterocyclic systems with potentially interesting biological activities.

Overview

4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex organic compound characterized by a unique molecular structure that integrates a quinoline core with a dithiolo ring system. The compound features four methyl substituents and sulfur atoms in its dithiolo framework, which contribute to its distinct chemical properties and potential applications in various scientific fields. This compound is classified under the category of heterocyclic compounds, particularly those containing sulfur and nitrogen, and is recognized for its biological activity and utility in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves multi-step organic reactions. A common synthetic route includes the cyclization of appropriate precursors under controlled conditions. This process often utilizes strong acids or bases along with elevated temperatures to facilitate the formation of the dithiolo ring and quinoline core.

Technical Details

Industrial production may employ continuous flow reactors to optimize yield and purity. Advanced purification techniques such as chromatography and crystallization are used to isolate the final product. The preparation often requires careful monitoring of reaction conditions to ensure the desired structural integrity of the compound is achieved .

Molecular Structure Analysis

Structure

The molecular structure of 4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione can be described as follows:

  • Core Structure: It contains a quinoline backbone fused with a dithiolo ring.
  • Substituents: The presence of four methyl groups at specific positions enhances its lipophilicity and stability.

Data

The molecular formula is C12H16N2S2C_{12}H_{16}N_2S_2 with a molecular weight of approximately 256.39 g/mol. The compound exhibits distinct spectroscopic features that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions including:

  • Oxidation: Sulfur atoms in the dithiolo ring can be oxidized to form sulfoxides or sulfones.
  • Reduction: The compound can be reduced to yield dihydro derivatives.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or at the methyl groups.

These reactions are essential for modifying the compound to enhance its biological activity or tailor it for specific applications .

Mechanism of Action

Process

The mechanism of action for 4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is primarily associated with its ability to inhibit protein kinases. Protein kinases are crucial in cell signaling pathways that regulate various cellular processes including growth and proliferation.

Data

Research indicates that derivatives of this compound exhibit significant inhibitory effects on several kinases. For instance, certain synthesized derivatives have shown IC50 values as low as 0.25 μM against specific kinases involved in cancer pathways .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione include:

  • Appearance: Typically presented as a solid.
  • Melting Point: Specific melting point data is essential for characterization but was not provided in the sources.

Chemical Properties

Chemical properties include stability under various pH conditions and reactivity towards electrophiles or nucleophiles due to the presence of sulfur and nitrogen atoms in its structure. The compound's solubility characteristics can influence its bioavailability in biological systems.

Applications

Scientific Uses

The applications of 4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione span several fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for antimicrobial and anticancer properties.
  • Medicine: Ongoing research aims to explore its potential as a therapeutic agent due to its unique structural features.
  • Industry: Utilized in developing advanced materials such as polymers and dyes owing to its stability and reactivity .

This compound exemplifies the intersection of organic synthesis and medicinal chemistry with promising implications for future research and applications in drug development and material science.

Introduction to 4,4,6,8-Tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione in Medicinal Chemistry [1] [3] [4]

Historical Evolution of Dithioloquinolinethione Derivatives in Drug Discovery

The medicinal exploration of dithioloquinolinethiones stems from foundational work on 3H-1,2-dithiol-3-thione (DTT) scaffolds, which have evolved significantly since Barbaglia's 1884 synthesis of the first DTT derivative (4,5-dimethyl-1,2-dithiol-3-thione) [1] [3]. The clinical validation of DTT derivatives began with Oltipraz (4-methyl-5-(2-pyrazinyl)-1,2-dithiol-3-thione), introduced in 1985 as an antiparasitic against Schistosoma mansoni, which later revealed potent chemopreventive properties through carcinogen detoxification pathways and DNA repair stimulation [1] [3]. Subsequent research identified ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) as a versatile hydrogen sulfide (H₂S) donor, elucidating the role of DTT derivatives in modulating oxidative stress, apoptosis, and mitochondrial protection—mechanisms critical for cardioprotection and anticancer effects [1]. The strategic molecular hybridization phase emerged in the early 2000s, fusing DTT with dihydroquinoline (DHQ) moieties known for anticoagulant, antimalarial, and neuroprotective activities [1] [3]. This innovation yielded 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thiones (DTT-DHQ), where annulation at the [c]-bond created tricyclic systems exhibiting enhanced bioactivity breadth. Recent milestones include the synthesis of methyl-substituted analogs (e.g., 4,4,6,8-tetramethyl and 4,4,7-trimethyl derivatives) optimized for kinase inhibition, marking the current focus on targeted oncotherapeutic applications [1] [4].

Table 1: Key Milestones in Dithioloquinolinethione Development

YearDevelopmentSignificance
1884Synthesis of first DTT derivative (Barbaglia)Established core 1,2-dithiol-3-thione chemistry
1985Introduction of Oltipraz for schistosomiasisClinical proof-of-concept for DTT therapeutics
2000sIdentification of ADT-OH as H₂S donorElucidation of antioxidant/cytoprotective mechanisms
2010sHybrid DTT-DHQ synthesis (e.g., 4,4-dimethyl derivatives)Demonstrated anticoagulant/antimicrobial activities
2022Methyl-optimized derivatives (e.g., 4,4,6,8-tetramethyl) kinase profilingIC₅₀ values down to 0.25 µM against NPM1-ALK

Role of Structural Hybridization in Multitarget Kinase Inhibition

Structural hybridization in dithioloquinolinethiones operates through two synergistic strategies: linear conjugation of heterocycles via covalent linkers and annulative fusion creating chimeric polycycles [1]. The 4,4,6,8-tetramethyl derivative exemplifies the latter, where its condensed [1,2]dithiolo[3,4-c]quinoline system enables simultaneous engagement of kinase ATP-binding pockets and allosteric sites—a requirement for inhibiting clinically resistant mutants [1] [3]. Computational PASS Online screening predicted pleiotropic activities for such hybrids, later confirmed experimentally with compounds 2a (phenylpiperazinylcarbonothioyl) and 2c (8-morpholinylcarbonothioyl) exhibiting multi-kinase inhibition profiles [1] [3]. For instance, compound 2a inhibited JAK3 (IC₅₀ = 0.36 µM) and NPM1-ALK (IC₅₀ = 0.54 µM), while 2c suppressed cRAF[Y340D][Y341D] (IC₅₀ = 0.78 µM), outperforming sorafenib (IC₅₀ = 1.95 µM) against the same target [1] [3]. This multikinase capability directly addresses the signaling plasticity and kinase mutation challenges in oncology, where single-target inhibitors often fail due to compensatory pathway activation [1]. The hybridization approach also optimizes pharmacophore diversity: the dithiolothione fragment contributes H₂S-mediated cytoprotection and redox modulation, while the quinoline system provides planar rigidity for kinase binding, creating a unified pharmacological synergy absent in either fragment alone [1] [4].

Table 2: Kinase Inhibition Profiles of Key Hybrid Dithioloquinolinethiones

CompoundJAK3 IC₅₀ (µM)NPM1-ALK IC₅₀ (µM)cRAF[Y340D][Y341D] IC₅₀ (µM)Hybrid Type
2a (Phenylpiperazinyl)0.360.54>5Linear conjugation
2b0.380.25>5Annulative fusion
2c (8-Morpholinyl)0.41>50.78Linear conjugation
2q0.46>55.34Annulative fusion
Sorafenib (Reference)>50.431.95Monotarget inhibitor

Positional Methyl Substitution Patterns and Bioactivity Modulation

The bioactivity of dithioloquinolinethiones is exquisitely sensitive to methyl substitution patterns, with the 4,4,6,8-tetramethyl configuration demonstrating optimal steric and electronic tuning for kinase selectivity [2] [4]. Quantum mechanical analyses reveal that the gem-dimethyl group at C-4 enforces a puckered conformation in the dihydroquinoline ring, enhancing hydrophobic contact with kinase pockets (e.g., JAK3's Ala853 and Leu828) while reducing metabolic oxidation at this site [1] [2]. C-6 and C-8 methyl groups introduce asymmetric steric bulk that differentially modulates kinase access—C-6 methylation improves ALK inhibition by filling a hydrophobic subpocket, whereas C-8 methylation can hinder binding to larger kinases like EGFR[L858R][T790M] [1] [4]. This is evidenced by comparing 4,4,6,8-tetramethyl (C14H15NS3) with its 4,4,7-trimethyl analog (C13H13NS3): the former shows 20-fold higher potency against NPM1-ALK (IC₅₀ 0.25 µM vs. 5.34 µM), attributable to C-6 methyl's role in hydrophobic complementarity [1] [4]. Additionally, methyl groups electronically stabilize the dithiolothione ring, preserving its H₂S-donating capacity—a chemoprotective mechanism critical for mitigating off-target oxidative stress in healthy tissues [1] [2]. Synthetic methodologies enable precise methyl patterning; optimized routes employ acid-catalyzed cyclization of methylated quinoline precursors with CS₂/S8 mixtures, achieving yields of 68–85% for tetra-ortho-substituted variants [2].

Table 3: Impact of Methyl Substitution on Bioactivity Profiles

Substitution PatternMolecular FormulaKey Bioactivity FindingsKinase Selectivity Shift
4,4-DimethylC₁₂H₁₁NS₃Baseline anticoagulant/antimicrobial activityBroad but weak kinase inhibition
4,4,7-TrimethylC₁₃H₁₃NS₃Enhanced anti-inflammatory activity vs. indomethacinModerate JAK3 inhibition (IC₅₀ ~0.46 µM)
4,4,6,8-TetramethylC₁₄H₁₅NS₃Optimal NPM1-ALK inhibition (IC₅₀ 0.25 µM); chemoprotective H₂S releaseHigh selectivity for ALK/JAK3 over cRAF
6,8-Dimethyl (unsubstituted C4)C₁₂H₁₀NS₃Reduced metabolic stability; loss of kinase inhibitionNo significant activity

Properties

CAS Number

309265-60-9

Product Name

4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

IUPAC Name

4,4,6,8-tetramethyl-5H-dithiolo[3,4-c]quinoline-1-thione

Molecular Formula

C14H15NS3

Molecular Weight

293.46

InChI

InChI=1S/C14H15NS3/c1-7-5-8(2)11-9(6-7)10-12(14(3,4)15-11)17-18-13(10)16/h5-6,15H,1-4H3

InChI Key

OCGSUULFZGILFI-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C3=C(C(N2)(C)C)SSC3=S)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.